endo-BCN-PEG3-Boc-amine

Vue d'ensemble

Description

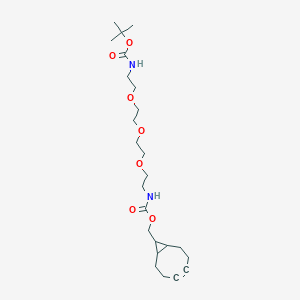

endo-BCN-PEG3-Boc-amine: is a polyethylene glycol derivative containing a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butoxycarbonyl (Boc)-protected amine. The compound is known for its high reactivity and specificity in bioorthogonal chemistry, particularly in click chemistry reactions with azide-tagged biomolecules . The Boc-protected amine can be deprotected under mild acidic conditions, making the amine group available for further reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-Boc-amine typically involves the following steps:

Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

Attachment of PEG Chain: The polyethylene glycol (PEG) chain is introduced to improve the solubility and biocompatibility of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of BCN Group: Large-scale synthesis of the BCN group using optimized reaction conditions to ensure high yield and purity.

PEGylation: Large-scale etherification to attach the PEG chain, ensuring consistent molecular weight and purity.

Boc Protection: Large-scale nucleophilic substitution to introduce the Boc-protected amine, followed by purification steps to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions:

Click Chemistry Reactions: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules to form stable triazoles

Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.

Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions:

Azide-Tagged Biomolecules: Used in click chemistry reactions with the BCN group.

Mild Acids: Used for deprotecting the Boc group to yield the free amine.

Carboxylic Acids and Activated Esters: Used for forming amide bonds with the free amine.

Major Products:

Applications De Recherche Scientifique

Bioconjugation

Endo-BCN-PEG3-Boc-amine is widely utilized in bioconjugation processes. Its amine group reacts efficiently with carboxyl groups, allowing for the linking of proteins, peptides, and other biomolecules. This capability is crucial in developing targeted therapies and diagnostic agents.

Key Features:

- High Reactivity: The amine group ensures stable connections.

- Versatile Coupling: Can be used for both small molecules and larger biomolecules.

Drug Delivery Systems

The compound plays a pivotal role in drug delivery applications. By enhancing the solubility and circulation time of therapeutic agents, this compound contributes to improved pharmacokinetics.

Advantages:

- Increased Efficacy: Facilitates the targeted delivery of drugs to specific tissues.

- Reduced Side Effects: Minimizes systemic toxicity through localized action.

Nanotechnology

In nanotechnology, this compound is employed to create nanocarriers for drug delivery. Its bioorthogonal properties allow for the precise attachment of therapeutic agents to nanoparticles, enhancing their functionality.

Applications:

- Targeted Imaging: Used in the development of imaging probes that selectively label cancer cells.

- Therapeutic Nanoparticles: Enhances the stability and efficacy of nanoparticle-based therapies.

Material Science

The compound is also significant in material science for creating functional coatings. The PEG chain imparts hydrophilicity and biocompatibility to surfaces, making them suitable for biomedical applications.

Case Study:

A study demonstrated that surfaces modified with this compound exhibited reduced protein adsorption and enhanced cell compatibility, highlighting its potential in developing medical devices.

Data Tables

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Bioconjugation | High reactivity, versatile coupling | Targeted drug delivery systems |

| Drug Delivery | Increased efficacy, reduced side effects | Antibody-drug conjugates |

| Nanotechnology | Enhanced stability, targeted imaging | Imaging probes for cancer detection |

| Material Science | Improved biocompatibility | Coatings for implants and biosensors |

Mécanisme D'action

Mechanism: The BCN group in endo-BCN-PEG3-Boc-amine undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules . This reaction forms stable triazoles, allowing for the specific and efficient attachment of biomolecules .

Molecular Targets and Pathways: The primary molecular target is the azide group on biomolecules. The reaction pathway involves the formation of a triazole ring through the cycloaddition reaction . The PEG chain enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .

Comparaison Avec Des Composés Similaires

endo-BCN-PEG2-Biotin: Contains a biotin group instead of a Boc-protected amine.

endo-BCN-SS-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a Boc-protected amine.

endo-BCN-PEG5-Amine: Contains a longer PEG chain and a free amine group.

Uniqueness: endo-BCN-PEG3-Boc-amine is unique due to its combination of a highly reactive BCN group, a PEG chain for enhanced solubility and biocompatibility, and a Boc-protected amine that can be deprotected under mild conditions . This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

endo-BCN-PEG3-Boc-amine is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C19H32N2O5, with a molecular weight of 368.5 g/mol. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique reactivity and ability to form stable linkages with various biomolecules. The biological activity of this compound is largely derived from its components and their interactions in biological systems.

This compound participates in "click chemistry," particularly through the following mechanisms:

- Reactivity with Azides : The BCN group can react efficiently with azide-tagged biomolecules, enabling precise labeling and tracking of biomolecules within biological systems.

- Amine Functionality : The Boc-protected amine can be deprotected under mild acidic conditions, allowing for further conjugation with various therapeutic agents or targeting ligands, enhancing specificity and efficacy in drug delivery systems.

Table 1: Comparison of Related Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| endo-BCN-PEG3-amine | BCN, Amine | Lacks Boc protection; more reactive amine |

| N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid | Azide, Amine | Incorporates azide functionality for different reactivity |

| t-Boc-N-Amido-PEG7-propargyl | Propargyl, Boc | Contains propargyl group for copper-catalyzed reactions |

| Azido-PEG3-phosphonic acid | Azide, Phosphate | Phosphate group enhances solubility and stability |

Biological Applications

The unique properties of this compound make it suitable for various applications in biochemistry and pharmaceuticals:

- Bioconjugation : The ability to form stable linkages with biomolecules allows for the development of targeted drug delivery systems.

- Drug Delivery : Its hydrophilic nature reduces aggregation and enhances solubility, making it an excellent candidate for drug delivery applications.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological contexts:

- Targeted Drug Delivery : A study highlighted the use of nanoparticles modified with this compound to improve tumor targeting through enhanced nanoparticle-cell communications. The modification resulted in significant improvements in cellular uptake and reduced cytotoxicity compared to unmodified nanoparticles .

- Fluorescence Imaging : Another research effort utilized bioorthogonal probes based on endo-BCN chemistry to achieve precise fluorescence imaging in live cells, facilitating the study of cellular processes without interference from other functional groups present in biological samples .

Biocompatibility and Toxicity

Biocompatibility studies indicate that this compound exhibits low toxicity across various cell lines, including NIH 3T3 fibroblast cells and MDA-MB-231 breast cancer cells. The compound's design minimizes cytotoxic effects while maintaining effective drug delivery capabilities .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOLXDJYWZRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.